4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a 2,4-dichlorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the reaction of the piperidine derivative with 2,4-dichlorobenzyl chloride under basic conditions to form the 2,4-dichlorophenylmethylpiperidine intermediate.
Formation of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.
Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate
- 1-[(2,4-Dichlorophenyl)methyl]piperidine
Uniqueness
4-{1-[(2,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to the presence of both a piperidine and a morpholine ring, which may confer distinct pharmacological properties compared to similar compounds. The dichlorophenyl group also contributes to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H22Cl2N2O2 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22Cl2N2O2/c18-15-4-3-13(16(19)10-15)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2 |
InChI Key |
ORAKMRBXTUXVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.